2,5-Dimethylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

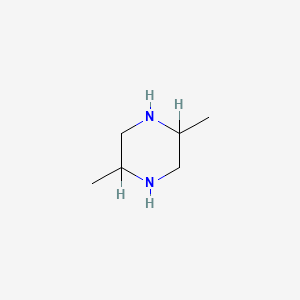

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMWYRLQHIXVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861721 | |

| Record name | Piperazine, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-55-8, 1119702-25-8 | |

| Record name | 2,5-Dimethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazine, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2,5-Dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpiperazine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] Its rigid, chiral structure and the presence of two secondary amine groups make it a versatile scaffold for the synthesis of a wide array of biologically active molecules and functional materials.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, stereoisomers, and detailed experimental protocols for its synthesis, purification, and analysis.

Physicochemical Properties

This compound is a solid at room temperature with a characteristic amine odor.[3] It exists as two stereoisomers: cis-2,5-dimethylpiperazine (B3427453) and trans-2,5-dimethylpiperazine. The properties of the mixture and the individual isomers are summarized in the tables below.

General Properties

| Property | Value | References |

| Molecular Formula | C₆H₁₄N₂ | [4][5] |

| Molecular Weight | 114.19 g/mol | [5][6] |

| Appearance | Colorless to pale yellow solid/liquid | [1][3] |

| Odor | Amine-like | [3] |

Physical Properties of Isomers

| Property | cis-2,5-Dimethylpiperazine | trans-2,5-Dimethylpiperazine | References |

| Melting Point | 114 °C | 115-118 °C | [7][8] |

| Boiling Point | 165.9 °C | 162-165 °C | [6][8] |

| Density | 0.824 g/cm³ | - | [6] |

| Flash Point | 58.3 °C | - | [6] |

| Water Solubility | Soluble | Soluble | [1] |

Stereochemistry

The two methyl groups on the piperazine (B1678402) ring give rise to cis and trans diastereomers. In the cis isomer, both methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This stereochemical difference significantly influences the molecule's three-dimensional shape and its interaction with biological targets.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. Piperazine, 2,5-dimethyl- [webbook.nist.gov]

- 5. This compound | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:106-55-8 | Chemsrc [chemsrc.com]

- 7. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 反式-2,5-二甲基哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Synthesis of cis-2,5-Dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to cis-2,5-dimethylpiperazine (B3427453), a valuable building block in medicinal chemistry and materials science. This document details key methodologies, presents quantitative data in structured tables for comparative analysis, and visualizes reaction pathways and workflows to support research and development efforts.

Stereoselective Synthesis via Reduction of cis-3,6-Dimethylpiperazine-2,5-dione

The most reliable and stereoselective method for the synthesis of pure cis-2,5-dimethylpiperazine is the reduction of the corresponding cis-diketopiperazine (DKP), also known as cyclo(L-alanyl-L-alanyl). This two-step approach involves the initial synthesis of the DKP from L-alanine, followed by its reduction. The stereochemistry of the final product is effectively controlled by the stereochemistry of the starting amino acid.

Synthesis of cis-3,6-Dimethylpiperazine-2,5-dione

The precursor, cis-3,6-dimethylpiperazine-2,5-dione, is readily synthesized from L-alanine. A common method involves the cyclodimerization of L-alanine methyl ester.

Experimental Protocol:

-

Esterification of L-alanine: L-alanine is converted to its methyl ester hydrochloride by reacting it with thionyl chloride in methanol (B129727).

-

Cyclization: The L-alanine methyl ester hydrochloride is then neutralized and heated in a suitable solvent, such as methanol or butanol, often under reflux, to facilitate spontaneous cyclization to the diketopiperazine. The reaction can be heated conventionally or with microwave irradiation to reduce reaction times.[1] Basic conditions, for instance using sodium carbonate, can promote the cyclization.[1]

-

Purification: The resulting cis-3,6-dimethylpiperazine-2,5-dione can be purified by recrystallization.

Reduction of cis-3,6-Dimethylpiperazine-2,5-dione

The reduction of the amide functionalities in the DKP ring yields the desired piperazine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. This reduction is known to proceed with retention of stereochemistry, thus yielding the cis product from the cis-DKP.

Experimental Protocol:

-

Reaction Setup: A solution of cis-3,6-dimethylpiperazine-2,5-dione in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is added portion-wise to the stirred solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to ensure complete reduction.

-

Quenching: After the reaction is complete, the excess LiAlH₄ is carefully quenched by the sequential, slow addition of water and a sodium hydroxide (B78521) solution, often at a reduced temperature (e.g., in an ice bath).

-

Workup and Isolation: The resulting salts are filtered off, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to recover any remaining product. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude cis-2,5-dimethylpiperazine.

-

Purification: The final product can be purified by distillation or recrystallization.

Quantitative Data:

| Step | Reactant | Product | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | L-Alanine | cis-3,6-Dimethylpiperazine-2,5-dione | - | Methanol | Reflux | 24-48 | High |

| 2 | cis-3,6-Dimethylpiperazine-2,5-dione | cis-2,5-Dimethylpiperazine | LiAlH₄ | THF | Reflux | 12-24 | Good to High |

Note: Specific yields can vary based on reaction scale and purification methods.

Logical Workflow for Stereoselective Synthesis:

Caption: Stereoselective synthesis of cis-2,5-dimethylpiperazine.

Catalytic Hydrogenation of 2,5-Dimethylpyrazine (B89654)

A more direct route to 2,5-dimethylpiperazine (B91223) is the catalytic hydrogenation of 2,5-dimethylpyrazine. However, this method often results in a mixture of cis and trans isomers, and the stereoselectivity is highly dependent on the catalyst, solvent, and reaction conditions.

Experimental Protocol:

-

Reaction Setup: 2,5-Dimethylpyrazine is dissolved in a suitable solvent (e.g., ethanol, acetic acid, or water) in a high-pressure autoclave.

-

Catalyst Addition: A hydrogenation catalyst is added to the solution. Common catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), rhodium on carbon (Rh/C), ruthenium on carbon (Ru/C), and Raney Nickel.

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred and heated to the target temperature for a specified duration.

-

Workup and Isolation: After the reaction, the autoclave is cooled, and the pressure is carefully released. The catalyst is removed by filtration. The solvent is removed under reduced pressure, and the resulting crude product, a mixture of cis- and trans-2,5-dimethylpiperazine, is obtained.

-

Purification and Isomer Separation: The isomers can be separated by fractional distillation or by recrystallization of the trans isomer from a suitable solvent like acetone, leaving the cis isomer enriched in the mother liquor.

Quantitative Data for Catalytic Hydrogenation of 2,5-Dimethylpyrazine:

| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) (cis:trans ratio) | Reference |

| Platinum Oxide | Acetic Acid | 130 | Room Temp | 18 | 77 (cis: 26, trans: 51) | [2] |

| 10% Rhodium on Carbon | - | - | Room Temp | - | No reaction | [2] |

| 5% Ruthenium on Carbon | - | - | Room Temp | - | No reaction | [2] |

| Iridium Complex | Toluene | 50 | 100 | 24 | >99 (cis favored) | [3][4] |

Note: The iridium-catalyzed reaction is primarily studied for reversible hydrogen storage and may require specific ligand-metal complexes.

Reaction Pathway for Hydrogenation:

Caption: Catalytic hydrogenation of 2,5-dimethylpyrazine.

Cyclization of 1-Amino-2-propanol

The catalytic cyclization of 1-amino-2-propanol is another established method for synthesizing this compound. This process typically employs a Raney Nickel catalyst under hydrogen pressure and yields a mixture of cis and trans isomers, with the trans isomer often being the major product.

Experimental Protocol:

-

Reaction Setup: A mixture of 1-amino-2-propanol and a Raney Nickel catalyst is placed in a high-pressure autoclave.

-

Reaction Conditions: The autoclave is sealed and pressurized with hydrogen. The reaction mixture is then heated to a high temperature.

-

Workup and Isolation: After cooling and depressurizing the autoclave, the catalyst is removed by filtration. The filtrate is then distilled to remove water.

-

Purification: The unreacted 1-amino-2-propanol and the crude this compound product are subsequently separated by fractional distillation. The trans isomer can be further purified by recrystallization from acetone.

Quantitative Data for Cyclization of 1-Amino-2-propanol:

| Catalyst | Pressure (psi) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) (Isomer Ratio) |

| Raney Nickel | 750-2000 | 140-220 | 4-8 | ~65 | ~53 (trans favored, ~72% of product) |

Logical Relationship for Cyclization:

Caption: Synthesis via cyclization of 1-amino-2-propanol.

Synthesis from 1,2-Diaminopropane (B80664)

The reaction of 1,2-diaminopropane with ammonia (B1221849) and hydrogen over a hydrogenation catalyst can also produce a mixture of dimethylpiperazine isomers, including cis-2,5-dimethylpiperazine. However, this method generally results in a complex mixture of products and is less selective for the desired isomer.

Experimental Protocol:

-

Reaction Setup: 1,2-Diaminopropane is reacted with ammonia and hydrogen in the presence of a hydrogenation catalyst, such as Raney Nickel, in an autoclave.

-

Reaction Conditions: The reaction is carried out at elevated temperature and pressure.

-

Workup and Isolation: The product mixture is worked up similarly to the other catalytic methods, involving catalyst filtration and distillation to isolate the dimethylpiperazine isomers.

Quantitative Data for Reaction of 1,2-Diaminopropane:

| Catalyst | Temperature (°C) | Product Distribution |

| Raney Nickel | 200 | 18.3% cis-2,5-dimethylpiperazine, 13.7% trans-2,5-dimethylpiperazine, 43.7% cis-2,6-dimethylpiperazine, 5.7% trans-2,6-dimethylpiperazine |

Conclusion

For the targeted synthesis of cis-2,5-dimethylpiperazine with high stereochemical purity, the reduction of cis-3,6-dimethylpiperazine-2,5-dione is the most effective and recommended route. While the catalytic hydrogenation of 2,5-dimethylpyrazine offers a more direct approach, achieving high cis selectivity remains a significant challenge and is highly dependent on the development of specialized catalytic systems. The cyclization of 1-amino-2-propanol and the reaction of 1,2-diaminopropane are viable for producing mixtures of dimethylpiperazine isomers but are not ideal for obtaining the pure cis form without extensive purification. The choice of synthetic route will ultimately depend on the desired purity, scale, and available resources of the research or development team.

References

- 1. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Reversible Interconversion between 2,5-Dimethylpyrazine and this compound by Iridium-Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to trans-2,5-Dimethylpiperazine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2,5-Dimethylpiperazine is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its rigid, chair-like conformation and the stereochemical orientation of its methyl groups make it a valuable scaffold in medicinal chemistry, particularly in the development of opioid receptor ligands. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of trans-2,5-Dimethylpiperazine. Furthermore, it details its significant role as a precursor in the synthesis of delta-opioid receptor agonists and outlines the associated signaling pathways.

Chemical Structure and Properties

trans-2,5-Dimethylpiperazine, with the chemical formula C₆H₁₄N₂, is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, and two methyl groups in a trans configuration at positions 2 and 5. The piperazine (B1678402) ring adopts a stable chair conformation, with the two methyl groups occupying equatorial positions to minimize steric hindrance.[1][2] This stereochemically defined structure is fundamental to its utility in asymmetric synthesis and drug design.

Physicochemical Properties

A summary of the key physicochemical properties of trans-2,5-Dimethylpiperazine is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₂ | [3] |

| Molecular Weight | 114.19 g/mol | [3] |

| CAS Number | 2815-34-1 | [3] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 115-118 °C | [3] |

| Boiling Point | 162-165 °C | [3] |

| Density | 0.935 g/cm³ (predicted) | |

| pKa (predicted) | 10.2 (most basic) | |

| Solubility | Soluble in water and common organic solvents |

Crystallographic Data

X-ray crystallographic studies have confirmed the chair conformation of the piperazine ring in salts of trans-2,5-Dimethylpiperazine, with the methyl groups in equatorial orientations.[1][4] Key crystallographic parameters for a representative salt are summarized in Table 2.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/c | [1] |

| Conformation | Chair | [1][4] |

| Methyl Group Orientation | Equatorial | [1][4] |

| N-C Bond Lengths | 1.490(2) - 1.513(2) Å | [4] |

| C-C Bond Lengths | ~1.52 Å | [4] |

| C-N-C Bond Angles | 109.15(14) - 113.54(15)° | [4] |

Synthesis of trans-2,5-Dimethylpiperazine

The synthesis of trans-2,5-Dimethylpiperazine can be achieved through various methods. A common and efficient laboratory-scale synthesis involves the reductive cyclization of L-alanine ethyl ester hydrochloride.

Experimental Protocol: Reductive Cyclization of L-Alanine Ethyl Ester Hydrochloride

This protocol outlines a typical procedure for the synthesis of trans-2,5-Dimethylpiperazine.

Materials:

-

L-Alanine ethyl ester hydrochloride

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry toluene (B28343)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reduction of the Ester: A solution of L-alanine ethyl ester hydrochloride in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction of the ester and amide functionalities.

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling in an ice bath.

-

Filtration and Extraction: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether or THF. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude trans-2,5-Dimethylpiperazine can be purified by distillation or recrystallization from a suitable solvent like hexane (B92381) or toluene to afford the pure product as a white crystalline solid.

Caption: Experimental workflow for the synthesis of trans-2,5-Dimethylpiperazine.

Spectroscopic Analysis

The structural characterization of trans-2,5-Dimethylpiperazine is accomplished using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~1.0-1.1 | Doublet | -CH₃ | |

| ~1.8-2.0 | Broad Singlet | -NH | |

| ~2.2-2.4 | Triplet | Axial -CH₂- | |

| ~2.8-3.0 | Multiplet | Equatorial -CH₂- and -CH- |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| ~18-20 | -CH₃ | |

| ~50-52 | -CH₂- | |

| ~55-57 | -CH- |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of trans-2,5-Dimethylpiperazine typically shows a molecular ion peak (M⁺) at m/z 114. The fragmentation pattern is characterized by the loss of methyl and ethyl groups, as well as cleavage of the piperazine ring.

| m/z | Relative Intensity | Possible Fragment |

| 114 | Moderate | [M]⁺ |

| 99 | Moderate | [M - CH₃]⁺ |

| 85 | Low | [M - C₂H₅]⁺ |

| 70 | High | [C₄H₈N]⁺ |

| 56 | High | [C₃H₆N]⁺ |

| 42 | Moderate | [C₂H₄N]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of trans-2,5-Dimethylpiperazine displays characteristic absorption bands.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3200-3400 | N-H stretching |

| 2950-2970 | C-H stretching (methyl) |

| 2850-2930 | C-H stretching (methylene and methine) |

| 1450-1470 | C-H bending |

| 1000-1200 | C-N stretching |

Applications in Drug Development

trans-2,5-Dimethylpiperazine is a key intermediate in the synthesis of various pharmaceutical agents, most notably selective delta-opioid receptor agonists.[5] These compounds are of significant interest for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists.

Synthesis of Delta-Opioid Receptor Agonists

A prominent example of the application of trans-2,5-Dimethylpiperazine is in the synthesis of the potent and selective delta-opioid receptor agonist, SNC80. The synthesis involves the N-alkylation of trans-2,5-Dimethylpiperazine as a key step.

Caption: Use of trans-2,5-Dimethylpiperazine in agonist precursor synthesis.

Delta-Opioid Receptor Signaling Pathway

Delta-opioid receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to inhibitory G proteins (Gi/o).[6] Activation of these receptors by agonists leads to a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release, resulting in analgesia.

Caption: Simplified signaling cascade upon delta-opioid receptor activation.

Safety Information

trans-2,5-Dimethylpiperazine is a flammable solid and is toxic if it comes into contact with the skin.[3] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

trans-2,5-Dimethylpiperazine is a versatile and valuable building block for medicinal chemists and drug development professionals. Its well-defined stereochemistry and rigid conformational structure make it an ideal scaffold for the synthesis of complex, biologically active molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of new therapeutic agents, particularly in the field of opioid receptor modulation. This guide provides a foundational resource for researchers working with this important chemical entity.

References

- 1. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 反式-2,5-二甲基哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dimethylpiperazine: CAS Number, Safety, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethylpiperazine (B91223), a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. This document details its chemical identity, including its CAS registry number, and presents a thorough review of its safety and handling precautions based on available toxicological data. Furthermore, this guide outlines detailed experimental protocols for its synthesis, purification, and analysis, offering a practical resource for laboratory applications. The role of this compound as a versatile synthetic building block in the development of pharmacologically active agents is also discussed.

Chemical Identity and Properties

This compound is a cyclic diamine with the molecular formula C₆H₁₄N₂. It exists as cis and trans isomers, with the mixture often referred to by the primary CAS number. The trans isomer is the more stable conformation.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 106-55-8 (for the mixture of isomers) |

| 2815-34-1 (for the trans-isomer) | |

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | This compound |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 115-118 °C (for the trans-isomer) | [1] |

| Boiling Point | 162-165 °C | [1] |

| Density | 0.895 g/cm³ (approximate) | |

| Flash Point | 38 °C (100.4 °F) - closed cup (for the trans-isomer) | [1] |

| Solubility | Soluble in water and organic solvents. | [2] |

Safety and Toxicology

This compound is a flammable solid and is toxic in contact with skin. It can also cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.

Table 3: Toxicological Data for this compound

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3160 mg/kg | |

| LD50 | Rabbit | Dermal | 810 mg/kg |

Hazard Statements:

-

H228: Flammable solid.

-

H311: Toxic in contact with skin.

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound

The most common method for the synthesis of this compound is the cyclization of 2-aminopropanol-1.

Experimental Protocol: Cyclization of 2-Aminopropanol-1

This procedure is adapted from the method described by Dow Chemical Company.[3]

Materials:

-

2-Aminopropanol-1

-

Raney nickel catalyst

-

Hydrogen gas

-

High-pressure reactor

Procedure:

-

Charge the high-pressure reactor with 2-aminopropanol-1 and a catalytic amount of Raney nickel.

-

Seal the reactor and purge with hydrogen gas to remove air.

-

Pressurize the reactor with hydrogen to 750-2000 psi.

-

Heat the reactor to 140-220 °C and maintain the temperature for 4-8 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Filter the reaction mixture to remove the Raney nickel catalyst.

-

The resulting product is a mixture of cis- and trans-2,5-dimethylpiperazine (B131708).

Purification and Analysis

The mixture of cis- and trans-2,5-dimethylpiperazine isomers can be separated and purified by fractional distillation or recrystallization.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound mixture

-

Acetone

Procedure:

-

Dissolve the crude this compound mixture in a minimal amount of hot acetone.

-

Allow the solution to cool slowly to room temperature.

-

The trans-isomer, being less soluble, will crystallize out of the solution.

-

Collect the crystals by filtration.

-

Further purification can be achieved by repeating the recrystallization process.

Analytical Methods

The purity and isomeric ratio of this compound can be determined using standard analytical techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the cis and trans isomers and any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and determine the isomeric ratio.

Role in Drug Development and Research

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.[2] Its rigid, diamine structure provides a versatile scaffold for the introduction of various functional groups, enabling the exploration of structure-activity relationships in drug discovery.

While this compound itself is not known to have a direct role in specific signaling pathways, its derivatives are found in compounds with diverse pharmacological activities. The broader class of diketopiperazines, which can be synthesized from piperazine (B1678402) derivatives, exhibits a wide range of biological effects, including antimicrobial, antiviral, and anticancer activities.[4][5]

The primary utility of this compound in research and drug development lies in its role as a synthetic intermediate. Its chemical properties allow for the construction of complex molecules with potential therapeutic applications.

Conclusion

This compound is a key chemical intermediate with well-defined properties and established synthetic routes. Its primary significance lies in its utility as a scaffold in the design and synthesis of novel compounds with potential therapeutic value. This guide provides essential information for the safe handling, synthesis, and analysis of this compound, serving as a valuable resource for professionals in the fields of chemical research and drug development.

References

- 1. 反式-2,5-二甲基哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. US2861994A - Preparation of this compound - Google Patents [patents.google.com]

- 4. Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Solubility Profile of 2,5-Dimethylpiperazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,5-Dimethylpiperazine in various organic solvents. Due to a notable scarcity of publicly available quantitative solubility data for this compound, this document focuses on consolidating the existing qualitative information, presenting the limited quantitative data, and providing a detailed, adaptable experimental protocol for the systematic determination of its solubility. This guide is intended to be a foundational resource for researchers and professionals, enabling informed solvent selection and facilitating the design of robust experimental procedures for solubility assessment, a critical parameter in process development, formulation, and chemical synthesis.

Introduction

This compound is a cyclic diamine with a molecular formula of C₆H₁₄N₂. Its structure, featuring two secondary amine groups and two methyl substituents on the piperazine (B1678402) ring, imparts a combination of polar and non-polar characteristics that govern its solubility in different media. The nitrogen atoms are capable of hydrogen bonding, suggesting solubility in protic and polar aprotic solvents, while the methyl groups contribute to its solubility in less polar organic solvents.[1]

A thorough understanding of the solubility of this compound is paramount for a variety of applications. In pharmaceutical development, solubility is a key determinant of a drug candidate's bioavailability and dictates the choice of formulation strategies. In chemical synthesis, solvent selection is critical for reaction kinetics, purification, and crystallization processes.

-

Present the available qualitative and quantitative solubility data in a clear, tabular format.

-

Provide a detailed, generalized experimental protocol for the accurate determination of the solubility of this compound.

-

Offer a visual representation of the experimental workflow to aid in the practical application of the described methodology.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄N₂ | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 115-118 °C | [2] |

| Boiling Point | 162-165 °C | [2] |

| pKa (at 25 °C) | 9.66 | [2] |

Solubility Data

The available solubility data for this compound is limited. Qualitative descriptions indicate its solubility in water and some organic solvents.[1] A single quantitative data point for its solubility in water has been reported.

Qualitative Solubility

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Soluble[1] |

| Ethanol | Soluble[1] |

| Acetone | Soluble[1] |

Quantitative Solubility

A comprehensive set of quantitative solubility data for this compound in a range of organic solvents at various temperatures is not available in the reviewed literature. The only located quantitative value is for water.

Table 3: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 20 | 50[2][3] |

The absence of further quantitative data underscores the need for experimental determination of the solubility of this compound in organic solvents relevant to specific research and development activities.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted and reliable technique for generating equilibrium solubility data.

Principle

The isothermal shake-flask method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution, which is in equilibrium with the excess solid solute, is then determined analytically.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a solubility plateau by analyzing samples at different time points (e.g., 12, 24, 48, and 72 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Method:

-

Develop and validate a suitable analytical method (e.g., HPLC or GC) for the quantification of this compound. This includes establishing linearity, accuracy, and precision.

-

Prepare a series of calibration standards of known concentrations of this compound in the chosen solvent.

-

Analyze the calibration standards and the diluted sample using the developed analytical method.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the analytical response versus the concentration of the calibration standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 g of solvent ( g/100g ) or mole fraction.

-

Conclusion

This technical guide has synthesized the currently available information on the solubility of this compound in organic solvents. The significant lack of quantitative data in the public domain highlights a critical knowledge gap. The provided detailed experimental protocol, based on the isothermal shake-flask method, offers a robust framework for researchers, scientists, and drug development professionals to systematically and accurately determine the solubility of this compound in solvents relevant to their specific applications. The generation of such data will be invaluable for advancing the use of this compound in various fields of chemical and pharmaceutical sciences.

References

2,5-Dimethylpiperazine: A Privileged Scaffold in Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpiperazine (B91223), a chiral heterocyclic compound, has emerged as a valuable building block in medicinal chemistry. Its rigid structure, stereochemical properties, and synthetic versatility make it an attractive scaffold for the design of novel therapeutic agents targeting a wide range of diseases. The presence of two methyl groups at the 2 and 5 positions of the piperazine (B1678402) ring enhances its steric and electronic properties, offering opportunities for fine-tuning pharmacological activity, selectivity, and pharmacokinetic profiles.[1] This technical guide provides a comprehensive overview of this compound as a pharmaceutical building block, encompassing its synthesis, derivatization, pharmacological activities, and its role in modulating key signaling pathways.

Physicochemical Properties and Isomerism

This compound (C₆H₁₄N₂) exists as two geometric isomers: cis-2,5-dimethylpiperazine (B3427453) and trans-2,5-dimethylpiperazine (B131708). The trans isomer is a racemic mixture of (2R,5R)- and (2S,5S)-enantiomers, while the cis isomer is a meso compound. This stereoisomerism is a critical feature that is exploited in the design of chiral drugs to achieve specific interactions with biological targets.[2]

| Property | cis-2,5-Dimethylpiperazine | trans-2,5-Dimethylpiperazine |

| CAS Number | 2815-34-1 | 6284-84-0 |

| Molecular Weight | 114.19 g/mol | 114.19 g/mol |

| Boiling Point | 162-165 °C | 162-165 °C |

| Melting Point | Not available | 115-118 °C |

| Appearance | - | Crystals |

Synthesis and Derivatization

The synthesis of this compound and its derivatives is a cornerstone of its application in drug discovery. Various synthetic routes have been developed to access the core scaffold and its substituted analogs.

General Experimental Protocols

1. N-Alkylation of this compound (General Procedure)

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.

-

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide)

-

Non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or N,N,4-Trimethylpiperidin-4-amine)

-

Anhydrous solvent (e.g., Acetonitrile, DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the non-nucleophilic base (1.5 eq).

-

Slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature or a slightly elevated temperature and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated this compound derivative.

-

2. N-Arylation of this compound via Buchwald-Hartwig Amination (Representative Protocol)

This protocol outlines a common method for the N-arylation of this compound using an aryl halide, catalyzed by a palladium complex.

-

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous toluene (B28343)

-

Schlenk tube or similar reaction vessel

-

-

Procedure:

-

In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq).

-

Add anhydrous toluene to the mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

3. Synthesis of 2,5-Diketopiperazine (DKP) Derivatives

This protocol describes a general method for the synthesis of 2,5-diketopiperazine derivatives from amino acid precursors.

-

Materials:

-

N-protected amino acid (e.g., Boc-amino acid)

-

Amino acid methyl ester hydrochloride

-

Coupling agent (e.g., EDC·HCl, HOBt)

-

Base (e.g., N-methylmorpholine)

-

Solvent (e.g., DMF)

-

Acid for deprotection (e.g., TFA)

-

-

Procedure:

-

Dipeptide Formation: Dissolve the N-protected amino acid (1.0 eq), amino acid methyl ester hydrochloride (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in DMF. Add N-methylmorpholine (2.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Add water to the reaction mixture and extract the dipeptide with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Deprotection and Cyclization: Dissolve the protected dipeptide in a suitable solvent and treat with an acid (e.g., 20% TFA in DCM) to remove the protecting group. After deprotection, neutralize the reaction mixture and heat to induce cyclization to the 2,5-diketopiperazine.

-

Purification: Purify the resulting 2,5-diketopiperazine by recrystallization or column chromatography.

-

Chiral Separation

The separation of the enantiomers of trans-2,5-dimethylpiperazine and the diastereomers of its derivatives is crucial for evaluating their individual pharmacological activities. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common method for achieving this separation.

Representative Protocol for Chiral HPLC Separation

-

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based columns like CHIRALPAK® series)

-

-

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

-

Procedure:

-

Dissolve a small amount of the this compound isomer mixture in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute the isomers with the chosen mobile phase under isocratic conditions.

-

Monitor the elution profile using a UV detector at an appropriate wavelength.

-

The different stereoisomers will exhibit different retention times, allowing for their separation and quantification. Optimization of the mobile phase composition and flow rate may be necessary to achieve baseline separation.

-

Pharmacological Applications and Quantitative Data

This compound is a key component in a variety of pharmacologically active compounds, including kinase inhibitors, central nervous system (CNS) agents, and anticancer drugs.[2] The incorporation of this scaffold can significantly influence the potency and selectivity of these molecules.

Quantitative Pharmacological Data of this compound Derivatives

| Compound Class | Target/Activity | IC₅₀ / Kᵢ | Cell Line/Assay |

| Diketopiperazine Derivative | Anticancer (A549) | 1.2 µM | MTT Assay |

| Diketopiperazine Derivative | Anticancer (HeLa) | 0.7 µM | MTT Assay |

| Methyl Piperazine Derivative | Anticancer (A-549) | 7.74 µM | MTT Assay |

| Methyl Piperazine Derivative | Anticancer (HCT-116) | 18.80 µM | MTT Assay |

| Methyl Piperazine Derivative | Anticancer (MIA-PaCa-2) | 14.98 µM | MTT Assay |

| Arylpiperazine Derivative | 5-HT₁A Receptor Affinity (Kᵢ) | 6.7 nM | Radioligand Binding |

| Arylpiperazine Derivative | α₁-Adrenoreceptor Affinity | - | Radioligand Binding |

| Diketopiperazine Analog | Kappa Opioid Receptor (KOR) Affinity (Kᵢ) | - | Radioligand Binding |

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to modulate key cellular signaling pathways implicated in various diseases, particularly cancer. One such pathway is the PI3K/Akt signaling cascade, which plays a central role in cell proliferation, survival, and growth.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as protein kinase B) to the cell membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream targets, leading to the regulation of various cellular processes. Dysregulation of this pathway is a common feature in many cancers.

Experimental and Synthetic Workflows

The synthesis of libraries of this compound derivatives is often streamlined using solid-phase organic synthesis (SPOS). This approach allows for the rapid generation of a multitude of analogs for structure-activity relationship (SAR) studies.

Solid-Phase Synthesis Workflow

The following diagram illustrates a general workflow for the solid-phase synthesis of a library of N-acylated this compound derivatives.

Conclusion

This compound represents a privileged scaffold in modern drug discovery, offering a unique combination of structural rigidity, stereochemical diversity, and synthetic tractability. Its incorporation into small molecules has led to the development of potent and selective agents for a variety of therapeutic targets. The ability to modulate the PI3K/Akt signaling pathway highlights its potential in oncology. Further exploration of the chemical space around the this compound core, guided by detailed structure-activity relationship studies and advanced synthetic methodologies, promises to yield a new generation of innovative pharmaceuticals with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers embarking on the exciting journey of harnessing the full potential of this remarkable building block.

References

Navigating Stereochemistry: A Technical Guide to the Biological Activity of 2,5-Dimethylpiperazine Isomers

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The introduction of stereocenters, as seen in 2,5-dimethylpiperazine (B91223), offers a gateway to exploring nuanced biological activities and refining pharmacological profiles. This technical guide provides an in-depth analysis of the known biological activities of the cis- and trans-isomers of this compound, with a focus on their roles in modulating key physiological targets. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

Core Findings: A Tale of Two Isomers

The biological activities of this compound isomers are predominantly documented through the lens of their derivatives. A significant body of research highlights the importance of the trans-isomer, particularly the (2S,5R) configuration, as a scaffold for potent and selective opioid receptor agonists. In contrast, there is a notable lack of publicly available data on the specific biological targets and quantitative activity of the cis-isomer of this compound. This disparity underscores a significant opportunity for further investigation into the pharmacological potential of the cis-conformation.

The Prominence of trans-2,5-Dimethylpiperazine (B131708) in Opioid Receptor Modulation

Research has firmly established derivatives of trans-2,5-dimethylpiperazine as highly selective ligands for the delta-opioid receptor (δ-OR). The most prominent example is the non-peptide agonist SNC 80, which is a derivative of (2S,5R)-4-allyl-2,5-dimethylpiperazine.[1] The stereochemistry of the piperazine ring is crucial for its potent and selective activity.

Quantitative Analysis of Biological Activity

The following table summarizes the in vitro binding affinities of key trans-2,5-dimethylpiperazine derivatives for opioid receptors. This data is primarily derived from radioligand binding assays performed on rat brain membrane preparations.

Table 1: Opioid Receptor Binding Affinities of trans-2,5-Dimethylpiperazine Derivatives

| Compound | Isomer Configuration | Receptor | Kᵢ (nM) | Selectivity (μ/δ) |

| SNC 80 | trans-(2S,5R) | δ-Opioid | 1.3 | >1000 |

| SNC 80 | trans-(2S,5R) | μ-Opioid | >2000 | |

| (+)-21 (SNC 80) | trans-(2S,5R) | δ-Opioid | Low nanomolar | - |

| (-)-25 | trans-(2S,5R) derivative | δ-Opioid | Low nanomolar | - |

| (-)-21 | trans-(2S,5R) derivative | δ-Opioid | Micromolar | - |

| (-)-22 | trans-(2S,5R) derivative | δ-Opioid | Micromolar | - |

| (-)-23 | trans-(2S,5R) derivative | δ-Opioid | Micromolar | - |

| (+)-22 | trans-(2S,5R) derivative | δ-Opioid | - | >2659-fold |

| (-)-27 | trans-(2S,5R) derivative | δ-Opioid | - | >2105-fold |

Note: Data for SNC 80 and its derivatives are compiled from multiple sources.[1] Kᵢ values represent the inhibitory constant, with lower values indicating higher binding affinity.

Experimental Protocols: A Closer Look at the Methodology

The quantitative data presented above is primarily generated through two key experimental procedures: radioligand binding assays and isolated tissue bioassays.

Opioid Receptor Radioligand Binding Assay

This assay is a fundamental technique used to determine the affinity of a ligand for a specific receptor.

Objective: To quantify the binding affinity (Kᵢ) of test compounds for μ- and δ-opioid receptors in rat brain tissue.

Materials:

-

Rat brain tissue (e.g., whole brain minus cerebellum)

-

Tritiated opioid receptor ligands (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors)

-

Test compounds (cis- and trans-2,5-dimethylpiperazine derivatives)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold incubation buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the opioid receptors. Resuspend the membrane pellet in fresh incubation buffer.

-

Binding Assay: In a series of tubes, combine the membrane preparation, a fixed concentration of the tritiated ligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Isolated Mouse Vas Deferens Bioassay

This is a functional assay that measures the effect of a compound on nerve-mediated muscle contractions.

Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of test compounds on opioid receptors in the mouse vas deferens.

Materials:

-

Male mice

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution)

-

Platinum electrodes for electrical field stimulation

-

Isotonic transducer and recording system

-

Test compounds

-

Standard opioid agonists and antagonists

Procedure:

-

Tissue Preparation: Dissect the vasa deferentia from a mouse and mount the tissue in an organ bath containing oxygenated physiological salt solution maintained at 37°C.

-

Stimulation: Apply electrical field stimulation to elicit twitch responses (contractions) of the vas deferens.

-

Equilibration: Allow the tissue to equilibrate until stable twitch responses are obtained.

-

Compound Addition: Add the test compound to the organ bath in a cumulative concentration-dependent manner.

-

Measurement: Record the inhibition of the twitch response caused by the agonist activity of the test compound.

-

Data Analysis: Plot the percentage of inhibition of the twitch response against the logarithm of the compound concentration to obtain a concentration-response curve. From this curve, determine the EC₅₀ (the concentration of the compound that produces 50% of its maximal effect). For antagonists, the pA₂ value can be determined by measuring the shift in the concentration-response curve of a standard agonist in the presence of the antagonist.

Signaling Pathways Modulated by this compound Derivatives

The primary signaling pathway modulated by the well-characterized trans-2,5-dimethylpiperazine derivatives, such as SNC 80, is the G-protein coupled receptor (GPCR) cascade associated with the delta-opioid receptor.

Activation of the δ-opioid receptor by an agonist like SNC 80 leads to the following intracellular events:

-

G-protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gᵢ/Gₒ).

-

Dissociation of G-protein Subunits: The G-protein dissociates into its Gαᵢ/ₒ-GTP and Gβγ subunits.

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The Gαᵢ/ₒ-GTP subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This typically involves the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

-

The net effect of these signaling events is a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic and other central nervous system effects of delta-opioid receptor agonists.

References

An In-depth Technical Guide to 2,5-Dimethylpiperazine as a Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpiperazine (B91223) (2,5-dmp), a cyclic diamine, serves as a versatile ligand in coordination chemistry. Its structural features, including the presence of two stereogenic centers and two nitrogen donor atoms, allow for the formation of a diverse array of metal complexes with varied geometries and properties. The ligand can exist as cis and trans isomers, each imparting distinct steric and conformational constraints on the resulting coordination compounds. This guide provides a comprehensive overview of the synthesis, structure, and properties of metal complexes incorporating this compound, with a focus on their potential applications in catalysis and materials science.

The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, and its coordination complexes are of growing interest for their potential biological activities.[1] The methyl substituents at the 2 and 5 positions enhance the steric bulk and influence the electronic properties of the piperazine ring, which in turn affects the stability and reactivity of its metal complexes.[2]

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the desired isomer of the ligand with a metal salt in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and dimensionality.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound metal complexes.

Experimental Protocols

Synthesis of trans-2,5-Dimethylpiperazinium Tetrachloridocobaltate(II), [trans-C₆H₁₆N₂][CoCl₄][3]

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

A 1:1 molar ratio of trans-2,5-dimethylpiperazine and cobalt(II) chloride hexahydrate was dissolved in a solution of concentrated hydrochloric acid.[3]

-

The resulting solution was magnetically stirred for 1 hour at room temperature.[3]

-

The solution was then allowed to stand for slow evaporation at room temperature.

-

After two weeks, dark-blue prismatic crystals of the title compound formed.[3]

-

The crystals were recovered by filtration and dried in air.[3]

Synthesis of trans-2,5-Dimethylpiperazinium Dihydrogen Diphosphate (B83284), [trans-C₆H₁₆N₂][H₂P₂O₇][4]

Materials:

-

Sodium diphosphate (Na₄P₂O₇)

-

Ion-exchange resin (Amberlite IR 120)

-

trans-2,5-Dimethylpiperazine

-

Deionized water

Procedure:

-

Diphosphoric acid (H₄P₂O₇) was prepared by passing a solution of Na₄P₂O₇ (26 mg in 50 ml H₂O) through an ion-exchange resin (Amberlite IR 120).[4]

-

The freshly prepared diphosphoric acid solution was then neutralized with a 1:1 molar ratio of trans-2,5-dimethylpiperazine base at a low temperature.[4]

-

The resulting solution was slowly evaporated at room temperature over several days until colorless needle-shaped crystals of the product were formed.[4]

Synthesis of Olefin-Copper(I) Coordination Polymers with a 1,4-Diallyl-2,5-Dimethylpiperazine Ligand[5]

Ligand Synthesis (1,4-Diallyl-2,5-Dimethylpiperazine - DADMP):

-

A mixture of this compound, allyl bromide, and a base (e.g., triethylamine (B128534) or potassium carbonate) in a suitable solvent (e.g., acetonitrile (B52724) or DMF) is stirred for several hours.

-

The reaction mixture is then worked up by washing with water and extracting with an organic solvent.

-

The organic phase is dried, and the solvent is removed under reduced pressure to yield the DADMP ligand.[5]

Polymer Synthesis (e.g., [Cu₃(DADMP)Cl₄]n):

-

The DADMP ligand (0.1 mmol) and copper(I) chloride (0.3 mmol) are placed in a heat-resistant glass tube.[5]

-

A suitable solvent or solvent mixture is added.

-

The tube is sealed and heated under solvothermal conditions (e.g., 60 °C for 3 days).[5]

-

Pale yellow block crystals of the coordination polymer are formed.[5]

Structural and Coordination Properties

The coordination of this compound to metal centers is primarily through its two nitrogen atoms, acting as a bidentate ligand. The stereochemistry of the ligand (cis or trans) plays a crucial role in determining the conformation of the piperazine ring and the overall geometry of the resulting complex.

Isomerism and Conformation

The this compound ligand can exist as two stereoisomers:

-

trans-2,5-Dimethylpiperazine: The methyl groups are on opposite sides of the piperazine ring. In its complexes, the piperazine ring typically adopts a stable chair conformation with the methyl groups in equatorial positions to minimize steric hindrance.[3]

-

cis-2,5-Dimethylpiperazine: The methyl groups are on the same side of the piperazine ring. The coordination of the cis isomer can lead to more strained conformations of the piperazine ring within the complex.

Caption: Conformational aspects of cis and trans-2,5-dimethylpiperazine in coordination.

Coordination Geometry and Bond Parameters

The coordination geometry around the metal center is influenced by the metal ion's nature, the counter-ions, and the steric demands of the this compound ligand.

Table 1: Selected Bond Distances and Angles for [trans-C₆H₁₆N₂][CoCl₄] [3]

| Parameter | Bond/Angle | Value (Å or °) |

| Ligand Bond Lengths | N—C | 1.490(2) - 1.513(2) |

| C—C | 1.490(2) - 1.513(2) | |

| Ligand Bond Angles | C—C—C | 109.15(14) - 113.54(15) |

| N—C—C | 109.15(14) - 113.54(15) | |

| C—N—C | 109.15(14) - 113.54(15) | |

| Metal Coordination | Co—Cl | avg. 2.27 |

| Metal Bond Angles | Cl—Co—Cl | 103.32(2) - 116.57(3) |

In the [trans-C₆H₁₆N₂][CoCl₄] salt, the cobalt(II) ion exhibits a tetrahedral geometry.[3] The piperazine ring of the dication adopts a chair conformation with the methyl groups in equatorial orientations.[3]

Table 2: Selected Bond Distances and Angles for [trans-C₆H₁₆N₂][H₂P₂O₇] [4]

| Parameter | Bond/Angle | Value (Å or °) |

| Ligand Bond Lengths | N/C—C | 1.484(2) - 1.514(2) |

| Ligand Bond Angles | N/C—C/N—C | 108.68(11) - 112.80(12) |

| Anion Bond Angle | P—O—P | 135.50(12) |

In this structure, the trans-2,5-dimethylpiperazinium cation also adopts a chair conformation with equatorial methyl groups.[4]

Physicochemical Properties and Characterization

A variety of analytical techniques are employed to characterize this compound metal complexes.

Spectroscopic Properties

-

Infrared (IR) Spectroscopy: The IR spectrum of [trans-C₆H₁₆N₂][H₂P₂O₇] shows broad bands between 2376 and 3027 cm⁻¹, which are attributed to the stretching modes of the –CH₃, –CH₂–, –CH–, and (–NH₂)+ groups of the organic cation.[4] The broadness of these bands is indicative of hydrogen bonding.[4] Bending vibrations for these groups are observed in the 1321–1631 cm⁻¹ region.[4]

-

UV-Vis Spectroscopy: The electronic spectra of these complexes provide information about the d-d transitions of the metal center and can help elucidate the coordination geometry. For instance, the UV-Vis spectrum of a piperazine-based copper(II) complex showed bands at 222, 249, 278, 305, and 370 nm.[6]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand environment in diamagnetic complexes.

Thermal Analysis

Thermogravimetric analysis (TGA) can be used to study the thermal stability of the complexes and to identify the loss of solvent molecules and the decomposition of the organic ligand. For example, TGA of olefin-copper(I) coordination polymers with a DADMP ligand was conducted to assess their thermal stability.[5]

Magnetic Properties

The magnetic properties of paramagnetic complexes, such as those of Co(II) and Ni(II), are determined by the number of unpaired d-electrons and the coordination environment of the metal ion. Magnetic susceptibility measurements can help to distinguish between different geometries (e.g., octahedral vs. tetrahedral).

Applications in Catalysis

Metal complexes of this compound and its derivatives have shown promise in various catalytic applications.

Oxidation Reactions

Copper(II) complexes derived from a Schiff base containing a piperazine moiety have demonstrated high catalytic activity for the epoxidation of styrene, achieving conversions and selectivity of over 90%.[6]

Hydrogenation and Dehydrogenation

An iridium-catalyzed system based on the reversible interconversion between 2,5-dimethylpyrazine (B89654) and this compound has been developed for hydrogen storage.[3] This system demonstrates the potential of these compounds in catalytic hydrogenation and dehydrogenation reactions.

Conclusion

This compound is a valuable and versatile ligand in coordination chemistry, capable of forming stable complexes with a range of metal ions. The stereochemistry of the ligand significantly influences the structure and properties of the resulting complexes. While the coordination chemistry of the trans isomer is relatively well-explored, further research into the cis isomer is warranted to fully understand the scope of this ligand system. The catalytic potential of this compound complexes, particularly in oxidation and hydrogenation reactions, makes them attractive targets for further investigation in the development of new and efficient catalysts. Future work should also focus on the systematic determination of stability constants and a more in-depth exploration of their potential applications in drug development and materials science.

References

- 1. Synthesis and Characterization of Cobalt NCN Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Synthesis and Characterization of Cobalt(II) N,N′‑Diphenylazodioxide C" by Kylin A. Emhoff, Lakshmi Balaraman et al. [engagedscholarship.csuohio.edu]

- 3. Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of 2,5-Dimethylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpiperazine (B91223), a heterocyclic organic compound, has carved a significant niche in the landscape of chemical synthesis and pharmaceutical development. Its rigid, chiral structure serves as a valuable scaffold for the creation of a diverse array of molecules with important biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of this compound. It further delves into its physicochemical properties and highlights its role as a versatile building block in the design of novel therapeutic agents.

Historical Perspective and Discovery

While the definitive first synthesis of this compound is not definitively documented in readily available contemporary sources, early investigations into piperazine (B1678402) and its derivatives date back to the late 19th century. A significant early method for the preparation of alkylpiperazines involved the reduction of alkylpyrazines. A notable advancement in the practical synthesis of this compound was detailed in a 1956 patent by The Dow Chemical Company.[1] This method, which involves the catalytic cyclization of 2-aminopropanol-1 (isopropanolamine), provided an efficient route to this important molecule and laid the groundwork for its wider availability and subsequent application in research and industry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₂ | [2] |

| Molecular Weight | 114.19 g/mol | [2][3] |

| Melting Point | 115-118 °C (trans-isomer) | [3] |

| Boiling Point | 162-165 °C | [3] |

| pKa (at 25°C) | 9.66 | |

| Solubility | Soluble in water and organic solvents like ethanol (B145695) and acetone. | |

| Appearance | Colorless to pale yellow crystalline solid or liquid. |

Key Synthetic Methodologies

The synthesis of this compound can be achieved through several routes, with the cyclization of isopropanolamine and the reduction of 2,5-dimethylpyrazine (B89654) being the most prominent.

Cyclization of Isopropanolamine

This historically significant and industrially relevant method involves the catalytic cyclization of 2-aminopropanol-1 in the presence of a Raney nickel catalyst under hydrogen pressure.[1]

Experimental Protocol:

-

Charging the Reactor: A high-pressure autoclave is charged with 2-aminopropanol-1 and a Raney nickel catalyst (typically 5-20% by weight of the starting material).

-

Pressurization and Heating: The reactor is sealed and purged with hydrogen gas. It is then pressurized with hydrogen to a pressure between 750 and 2000 psi and heated to a temperature range of 140°C to 220°C.

-

Reaction: The reaction mixture is stirred at the elevated temperature and pressure for a period of 4 to 8 hours.

-

Work-up: After cooling and depressurization, the reaction mixture is filtered to remove the catalyst. Water and unreacted 2-aminopropanol-1 are removed by distillation.

-

Purification: The crude this compound is then purified by fractional distillation or recrystallization to yield a mixture of cis and trans isomers.

Quantitative Data for Isopropanolamine Cyclization:

| Parameter | Value | Reference |

| Starting Material | 2-Aminopropanol-1 | [1] |

| Catalyst | Raney Nickel | [1] |

| Reaction Temperature | 140-220 °C | [1] |

| Reaction Pressure | 750-2000 psi | [1] |